

An In-depth Technical Guide to the Synthesis of Pyridinium Dichromate (PDC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridinium dichromate*

Cat. No.: *B156615*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **Pyridinium Dichromate** (PDC), a versatile and selective oxidizing agent. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the safe and efficient preparation of this important reagent.

Introduction

Pyridinium dichromate (PDC), also known as the Cornforth reagent, is the dipyridinium salt of dichromic acid.^{[1][2]} It is a mild and selective oxidizing agent widely used in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.^{[3][4]} Developed as an improvement over the more acidic Jones reagent and the hygroscopic Collins reagent, PDC offers the advantage of performing oxidations under nearly neutral conditions, making it suitable for substrates with acid-sensitive functional groups.^{[5][6]} It is a stable, non-hygroscopic, bright orange solid that can be handled in the open air.^{[5][6]}

The reagent's utility was significantly advanced by E. J. Corey and G. Schmidt in 1979, who detailed its application in various aprotic solvents, noting that the choice of solvent can influence the oxidation product.^{[7][8]} For instance, in dichloromethane (DCM), primary alcohols are selectively oxidized to aldehydes, whereas in dimethylformamide (DMF), non-conjugated primary alcohols can be further oxidized to carboxylic acids.^{[5][6]}

Attention: All chromium (VI) compounds, including PDC, are toxic and carcinogenic and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][3]

Synthesis Protocols

The most common and established method for the synthesis of PDC involves the reaction of chromium trioxide (CrO_3) with pyridine in an aqueous solution, followed by precipitation. Below are detailed protocols based on seminal literature and patented methods.

Corey and Schmidt Method

This protocol is adapted from the foundational 1979 paper by E. J. Corey and G. Schmidt, which established PDC as a staple reagent in organic synthesis.[8]

Experimental Protocol:

- Preparation of Reagents:
 - Chromium trioxide (CrO_3 , 1.00 mol, 100 g)
 - Pyridine (2.00 mol, 162 mL)
 - Deionized water
 - Acetone
- Reaction Procedure:
 - To a solution of chromium trioxide (100 g) in water (100 mL), pyridine (162 mL) is gradually added with stirring and cooling in an ice bath to maintain the temperature.
 - The resulting solution is then treated with acetone (400 mL) and cooled to -20 °C.
 - After standing for 3 hours at -20 °C, the precipitated orange crystals of **pyridinium dichromate** are collected by filtration.
- Purification and Drying:

- The collected crystals are washed with cold acetone and dried in vacuo to yield the final product.[1]

Patented Industrial Protocol

This protocol is derived from a method disclosed in patent literature, providing a clear, scalable procedure.[9]

Experimental Protocol:

- Preparation of Reagents:

- Chromium trioxide (CrO_3 , 0.50 mol, 50 g)
- Pyridine (0.51 mol, 40.3 mL)
- Deionized water (50 mL)
- Acetone (200 mL)

- Reaction Procedure:

- In a 500 mL four-necked flask equipped with a thermometer and mechanical stirrer, add water (50 mL) and chromium trioxide (50 g).
- While maintaining the temperature between 15-25 °C, slowly add pyridine (40.3 mL) dropwise to the reaction system.
- After the addition of pyridine is complete, slowly add acetone (200 mL) to the reaction mixture.
- Cool the mixture in an ice bath to induce precipitation.

- Isolation and Drying:

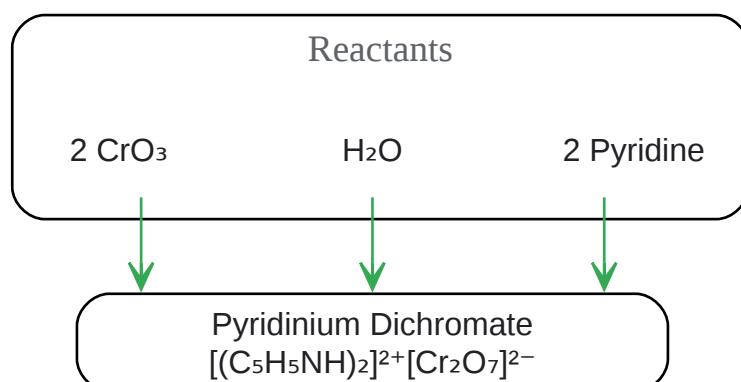
- Filter the cold mixture to collect the orange precipitate.
- Wash the solid with an organic solvent (e.g., cold acetone).

- Dry the product to obtain **pyridinium dichromate**.[\[9\]](#)

Quantitative Data

A direct comparison of yields for the synthesis of PDC itself is not extensively reported in the literature, with most sources focusing on the yield of subsequent oxidation reactions. However, the procedures are known to be high-yielding. The purity of the reagent is more critical and can be assessed by its physical properties and spectroscopic data.

Parameter	Value	Reference
Molecular Formula	$C_{10}H_{12}Cr_2N_2O_7$	[10]
Molecular Weight	376.2 g/mol	[11]
Appearance	Orange to brown solid	[5] [6]
Melting Point	152-153 °C	[1] [11]
Solubility	Soluble in water, DMF, DMSO; Sparingly soluble in CH_2Cl_2 , $CHCl_3$, acetone	[5] [6]


Spectroscopic Data:

Spectroscopy	Characteristic Peaks	Reference
Infrared (IR)	930, 875, 765, 730 cm^{-1} (characteristic of the dichromate ion)	[1] [8]
^{13}C NMR	Spectral data available, though specific shifts are not commonly reported in literature compilations.	[12]
1H NMR	Spectral data available, though specific shifts are not commonly reported in literature compilations.	[12] [13]

Visualizations

Chemical Reaction Pathway

The synthesis of **pyridinium dichromate** is an acid-base reaction followed by salt formation. Pyridine, a base, reacts with chromic acid (formed *in situ* from chromium trioxide and water) to form the pyridinium cation and the dichromate anion.

[Click to download full resolution via product page](#)

Caption: Formation of **Pyridinium Dichromate** from Chromium Trioxide and Pyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of **pyridinium dichromate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and isolation of **Pyridinium Dichromate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridinium dichromate | 20039-37-6 [chemicalbook.com]
- 2. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 3. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. adichemistry.com [adichemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyridinium Dichromate (PDC) in Dimethylformamide. The Method of Corey and Schmidt [ouci.dntb.gov.ua]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. CN105237592A - Preparation method of allose derivative - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Pyridinium Dichromate (PDC) [commonorganicchemistry.com]
- 12. Pyridinium dichromate(20039-37-6) 13C NMR [m.chemicalbook.com]
- 13. Pyridinium dichromate(20039-37-6) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Pyridinium Dichromate (PDC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156615#pyridinium-dichromate-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com